molecular formula C11H18F3NO3 B1439871 Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 1260789-12-5

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B1439871
M. Wt: 269.26 g/mol
InChI Key: GXFXYRPLLNFRNI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The ring is substituted with a hydroxymethyl group (-CH2OH), a trifluoromethyl group (-CF3), and a tert-butyl carboxylate group (-COOC(CH3)3) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 269.26 g/mol. The InChI key, which is a unique identifier for chemical substances, is LTDRQRZCMHBRKM-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound and its derivatives have been employed in the synthesis of complex molecules. For example, it has been used in palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are valuable intermediates in organic synthesis (Wustrow & Wise, 1991). Additionally, the compound has been involved in asymmetric synthesis strategies, such as the enantioselective nitrile anion cyclization to substituted pyrrolidines, offering an efficient route to chiral pyrrolidine derivatives with high enantiomeric excess (Chung et al., 2005).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. For instance, its structural analogs have been synthesized and evaluated for anti-inflammatory and analgesic properties. Some compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with comparable anti-inflammatory activities to established drugs but with reduced ulcerogenic effects (Ikuta et al., 1987).

Material Science

In material science, the compound has been used in the synthesis of organic frameworks and as a precursor in the development of functional materials. For example, the selective aerobic oxidation of allylic and benzylic alcohols catalyzed by derivatives of this compound has implications for the synthesis of α,β-unsaturated carbonyl compounds, which are important in various industrial applications (Shen et al., 2012).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXYRPLLNFRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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